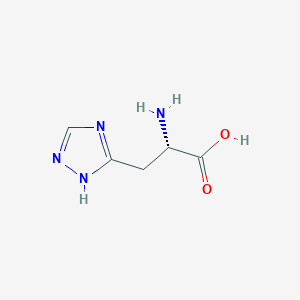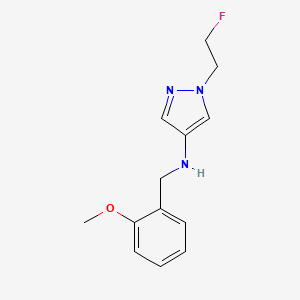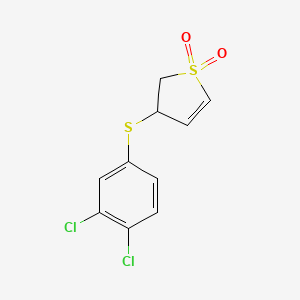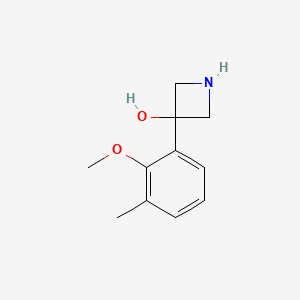![molecular formula C10H13FN2O6 B11753361 1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753361.png)
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated sugar moiety and a tetrahydropyrimidine ring. Its molecular formula is C10H15FN2O6, and it has a molecular weight of 278.23 g/mol .
准备方法
The synthesis of 1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated sugar derivative.
Glycosylation: The fluorinated sugar is glycosylated with a suitable nucleobase precursor under acidic conditions.
Cyclization: The glycosylated product undergoes cyclization to form the tetrahydropyrimidine ring.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
化学反应分析
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of nucleoside analogs for therapeutic purposes.
作用机制
The mechanism of action of 1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Zidovudine: An antiretroviral medication used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications
属性
分子式 |
C10H13FN2O6 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-9(18)6(16)10(11,4-14)19-7(9)13-3-2-5(15)12-8(13)17/h2-3,6-7,14,16,18H,4H2,1H3,(H,12,15,17)/t6-,7+,9+,10+/m0/s1 |
InChI 键 |
NVGHRKFZVNJJFZ-MVHNUAHISA-N |
手性 SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)F)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(CO)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11753289.png)
![7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11753291.png)
![[3-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid](/img/structure/B11753296.png)
![1-(6-Methylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11753298.png)


![Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine](/img/structure/B11753313.png)


![(2S)-2-amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B11753327.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11753333.png)


